3beta-Hydroxy-7-oxochol-5-en-24-oic Acid

bile acid chemistry structural isomer differentiation Δ5-unsaturated sterol

3beta-Hydroxy-7-oxochol-5-en-24-oic acid (systematic abbreviation: 3βH,7O-Δ5-BA; CAS 25218-38-6) is a C24 bile acid belonging to the Δ5-unsaturated bile acid subclass within the oxysterol family. Its core structure features a cholest-5-ene backbone with a 3β-hydroxy group and a 7-oxo substituent, yielding the molecular formula C24H36O4 and a monoisotopic mass of 388.2614 Da.

Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
Cat. No. B8135797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxy-7-oxochol-5-en-24-oic Acid
Molecular FormulaC24H36O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-19,22,25H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,22+,23+,24-/m1/s1
InChIKeyJHFXTNJNQOZGEJ-HICUSVRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta-Hydroxy-7-oxochol-5-en-24-oic Acid – Niche Δ5-Unsaturated Bile Acid for Oxysterol Research and Rare Disease Biomarker Procurement


3beta-Hydroxy-7-oxochol-5-en-24-oic acid (systematic abbreviation: 3βH,7O-Δ5-BA; CAS 25218-38-6) is a C24 bile acid belonging to the Δ5-unsaturated bile acid subclass within the oxysterol family. Its core structure features a cholest-5-ene backbone with a 3β-hydroxy group and a 7-oxo substituent, yielding the molecular formula C24H36O4 and a monoisotopic mass of 388.2614 Da [1]. Unlike the predominant 5β-saturated, 3α-hydroxy bile acids that dominate enterohepatic circulation, this compound retains the Δ5 double bond and 3β-orientation characteristic of its cholesterol-derived oxysterol precursors, placing it within a biologically and analytically distinct metabolite space [2]. It is an authentic metabolite of 7β-hydroxycholesterol identified in rat models, and its conjugated forms have been detected in the urine of patients with Niemann-Pick disease type C (NPC), establishing its relevance as a diagnostic biomarker candidate for lysosomal storage disorders [1].

Why 3beta-Hydroxy-7-oxochol-5-en-24-oic Acid Cannot Be Substituted with 7-Ketodeoxycholic Acid or Other Common Bile Acids


Procurement of 3beta-Hydroxy-7-oxochol-5-en-24-oic acid demands strict structural specificity because its Δ5-3β-hydroxy-7-oxo configuration places it in a biosynthetic pathway entirely distinct from the classical 5β bile acid pool. Conventional bile acids such as 7-ketodeoxycholic acid (7-KDCA, 3α,12α-dihydroxy-7-oxo-5β-cholanic acid) possess an A/B cis ring junction, a 3α-hydroxyl, and a 12α-hydroxyl group—features that enable recognition by hydroxysteroid dehydrogenases and entry into enterohepatic recycling . In contrast, the Δ5 double bond and 3β-hydroxy orientation of 3βH,7O-Δ5-BA prevent isomerization by HSD3B7, a prerequisite enzyme for classical bile acid processing, thereby trapping this compound in a distinct metabolic compartment [1]. Furthermore, 3βH,7O-Δ5-BA originates not from hepatic CYP7A1-initiated cholesterol catabolism but from free-radical-derived 7-oxocholesterol (7-OC) via the acidic pathway, a route that becomes pathologically amplified in Niemann-Pick disease type C and Smith-Lemli-Opitz syndrome [2]. Substituting 7-KDCA or other 5β bile acids in assays designed to track this pathway yields both false-negative chromatographic results and erroneous biological interpretations.

Quantitative Differentiation Evidence: 3beta-Hydroxy-7-oxochol-5-en-24-oic Acid vs. Closest Analogs


Structural and Physicochemical Differentiation from 7-Ketodeoxycholic Acid (7-KDCA) – Ring Junction and Substitution Pattern

3β-Hydroxy-7-oxochol-5-en-24-oic acid (3βH,7O-Δ5-BA) differs from the commercially abundant 7-ketodeoxycholic acid (7-KDCA) in three critical structural features: (i) A/B ring junction – Δ5-ene (planar) vs. 5β-H (cis-fused); (ii) C-3 configuration – 3β-OH vs. 3α-OH; and (iii) C-12 substitution – none vs. 12α-OH [1]. These differences produce distinct physicochemical profiles: calculated logP 4.89 for 3βH,7O-Δ5-BA [1] vs. a more polar profile for 7-KDCA (bearing an additional hydroxyl and carboxylic acid); molecular formula C24H36O4 (MW 388.54) vs. C24H38O5 (MW 406.56); and a melting point of 193–198 °C for 7-KDCA , whereas 3βH,7O-Δ5-BA is supplied as a crystalline solid without a sharp melting transition, consistent with its unsaturated steroid backbone. The Δ5-3β-OH configuration renders 3βH,7O-Δ5-BA refractory to HSD3B7-mediated isomerization to the 3-oxo-4-ene structure, a mandatory gateway for classical bile acid processing, functionally segregating it from the 5β bile acid pool [2].

bile acid chemistry structural isomer differentiation Δ5-unsaturated sterol

Plasma Concentration Elevation in Niemann-Pick Disease Type C vs. 3β,7β-Dihydroxychol-5-en-24-oic Acid – Differential Pathway Flux

In a direct within-study quantitative comparison using charge-tagging LC-MS with multistage fragmentation (MSn), plasma concentrations of 3βH,7O-Δ5-BA (the 7-oxo terminal metabolite of the 7-OC acidic pathway) were measured alongside its 7β-hydroxy counterpart 3β,7β-dihydroxychol-5-en-24-oic acid (3β,7β-diH-Δ5-BA, the terminal metabolite of the parallel 7β-HC pathway) in patients with Niemann-Pick disease type C (NPC), type B (NPB), lysosomal acid lipase deficiency (LALD), and healthy controls/carriers [1]. In control and carrier plasma, 3βH,7O-Δ5-BA was ≤0.5 ng/mL, rising to 1.5–6.5 ng/mL in NPC, 2–6.5 ng/mL in NPB, and 1–5.5 ng/mL in LALD [1]. The 7β-hydroxy analog 3β,7β-diH-Δ5-BA was more abundant across all groups: 0.5–2 ng/mL in controls, 19–50 ng/mL in NPC, 14–40 ng/mL in NPB, and 4.5–14 ng/mL in LALD [1]. Critically, the within-subject concentration ratio of 3β,7β-diH-Δ5-BA to 3βH,7O-Δ5-BA was approximately 9.2 ± 2.7 in NPC and 6.6 ± 0.2 in NPB, indicating that the 7β-hydroxy branch of the pathway dominates over the 7-oxo branch by nearly an order of magnitude [1]. This ratio is diagnostically informative and cannot be replicated using the 7-KDCA standard.

Niemann-Pick disease type C biomarker quantification C24 bile acid lysosomal storage disorder

Biosynthetic Pathway Origin: 7-Oxocholesterol-Derived Acidic Pathway vs. Cholic Acid-Derived Bacterial Metabolism

3βH,7O-Δ5-BA is the terminal C24 bile acid product of a specific branch of the acidic bile acid biosynthetic pathway that originates from 7-oxocholesterol (7-OC), a non-enzymatically generated oxysterol formed by free radical oxidation of cholesterol [1]. The pathway proceeds via sequential (25R)26-hydroxylation by CYP27A1, oxidation to the C27 acid (3βH,7O-CA), 24-hydroxylation, and side-chain shortening through peroxisomal β-oxidation to yield 3βH,7O-Δ5-BA [1][2]. This contrasts fundamentally with 7-ketodeoxycholic acid (7-KDCA), which is produced in the intestine by bacterial 7α-hydroxysteroid dehydrogenase-mediated oxidation of cholic acid, a primary bile acid synthesized via the classical (neutral) pathway initiated by hepatic CYP7A1 [3]. The precursor divergence is unambiguous: 3βH,7O-Δ5-BA derives from a cholesterol molecule oxidized at C-7 without prior 7α-hydroxylation, while 7-KDCA originates from a cholic acid molecule that has already undergone CYP7A1-mediated 7α-hydroxylation and CYP8B1-mediated 12α-hydroxylation. This biosynthetic independence means that 3βH,7O-Δ5-BA levels reflect non-enzymatic oxidative stress and CYP27A1-mediated acidic pathway flux, whereas 7-KDCA levels reflect gut microbiota composition and classical bile acid synthesis [1][3].

bile acid biosynthesis oxysterol metabolism acidic pathway CYP27A1

LC-MS/MS Chromatographic Resolution from the 3-Oxo-4-ene Isomer 7α-Hydroxy-3-oxochol-4-en-24-oic Acid

In charge-tagging LC-MS/MS methodology employing Girard P (GP) derivatization, 3βH,7O-Δ5-BA is cleanly chromatographically resolved from its positional isomer 7α-hydroxy-3-oxochol-4-en-24-oic acid (7αH,3O-Δ4-BA) in a 17-minute gradient [1]. The two isomers exhibit distinct MS3 fragmentation signatures: the 3β-hydroxy-7-oxo-5-ene structure yields a characteristic minor fragment ion at m/z 157.1, attributed to the unsaturated diazacyclohexanone ring and B-ring remnants, whereas the 7α-hydroxy-3-oxo-4-ene isomer produces a pattern of ring fragment ions at m/z 151.1, 177.1, 179.1, and 231.1 [1]. Semiquantitative measurements of 3βH,7O-Δ5-BA were achieved using the extended 37-minute gradient with [2H₇]22R-HCO as internal standard, assuming equivalent response factors to 7αH,3O-Δ4-BA due to the absence of an isotope-labeled 3βH,7O-Δ5-BA standard at the time of the study [1]. The MRM transition [M⁺] → [M-Py]⁺ → [M-Py-59]⁺ was employed for specific detection. For comparison, the C27 intermediate 3βH,7O-CA was not chromatographically resolved from its isomer 7αH,3O-CA in either the 17- or 37-minute gradients, requiring the alternative MRM [M⁺] → [M-Py]⁺ → [M-Py-59]⁺ for isomer-specific quantification—highlighting the superior chromatographic behavior of the C24 acid for unambiguous identification [1].

LC-MS method development isomer resolution bile acid analysis MRM transition

Sourcing, Purity, and Cost Differential vs. 7-Ketodeoxycholic Acid – Procurement Decision Framework

3βH,7O-Δ5-BA is supplied as a low-volume research-grade specialty chemical (≥98% purity, crystalline solid, CAS 25218-38-6) through select vendors including Cayman Chemical (Cat. #29541) and GLPBio (Cat. #GC46068), with a unit price of approximately $300 for 1 mg and $948 for 5 mg, reflecting its status as a niche analytical standard rather than a commodity biochemical . In comparison, 7-ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is available as a bulk bile acid from Sigma-Aldrich (Cat. #SMB00806) at ≥95% purity (HPLC) for approximately $50–100 per gram, representing a ~1,000-fold lower cost per unit mass . The 3βH,7O-Δ5-BA product carries a documented storage stability of 4 years at −20°C and is shipped on wet ice or dry ice to maintain integrity . Critically, no isotope-labeled internal standard ([²H] or [¹³C]) was commercially available for 3βH,7O-Δ5-BA at the time of the key quantitative studies—semiquantitative measurements relied on the [²H₇]22R-HCO surrogate internal standard and assumed equivalent response factors [1]. This gap in analytical infrastructure stands in contrast to 7-OC (for which [²H₇]7-OC is available) and represents both a current limitation and a procurement consideration for absolute quantification workflows.

specialty biochemical procurement bile acid standard research chemical sourcing cost-benefit analysis

High-Impact Procurement Scenarios for 3beta-Hydroxy-7-oxochol-5-en-24-oic Acid


Quantitative LC-MS/MS Biomarker Assay Development for Niemann-Pick Disease Type C (NPC)

3βH,7O-Δ5-BA serves as an essential authentic standard for developing and validating MRM-based LC-MS/MS assays that quantify the 7-oxo branch of the non-enzymatic oxysterol-to-bile acid pathway in NPC patient plasma. The compound's demonstrated chromatographic resolution from its 3-oxo-4-ene isomer (7αH,3O-Δ4-BA) in a 17-minute gradient [1] enables its use as a calibration standard without isomer interference. Given that plasma concentrations range from ≤0.5 ng/mL in healthy controls to 1.5–6.5 ng/mL in NPC patients [2], procurement of high-purity (≥98%) 3βH,7O-Δ5-BA is mandatory for establishing lower limits of quantification (LLOQ) in the sub-ng/mL range. The compound's 4-year stability at −20°C supports its incorporation into longitudinal clinical cohort studies.

In Vitro Pathway Dissection: Distinguishing 7-Oxocholesterol vs. 7β-Hydroxycholesterol Metabolic Flux

Researchers investigating the bifurcation of 7-OC metabolism (via HSD11B1-mediated reduction to 7β-HC vs. direct CYP27A1-mediated oxidation to 3βH,7O-CA and ultimately to 3βH,7O-Δ5-BA) require authentic 3βH,7O-Δ5-BA as a terminal pathway product standard. The within-subject concentration ratio of 3β,7β-diH-Δ5-BA to 3βH,7O-Δ5-BA (~9.2:1 in NPC) provides a quantitative metric of relative pathway flux through the 7β-hydroxy versus 7-oxo branches [2]. Use of 7-KDCA as a substitute would conflate this ratio with unrelated bacterial bile acid metabolism, as 7-KDCA originates from cholic acid rather than 7-OC [3]. This compound is therefore indispensable for hepatocyte or macrophage culture experiments designed to trace non-enzymatically derived oxysterol fate under oxidative stress conditions.

Smith-Lemli-Opitz Syndrome (SLOS) Bile Acid Pathway Research – Cholesterol-Bypass Metabolism

In SLOS, where defective 7-dehydrocholesterol reductase (DHCR7) impairs cholesterol synthesis, 3βH,7O-Δ5-BA accumulates as a product of the cholesterol-bypassing bile acid biosynthesis pathway that initiates from 7-DHC [4]. This compound is structurally and biosynthetically distinct from the Δ5-unsaturated bile acids formed via the classical pathway. Procurement of 3βH,7O-Δ5-BA enables SLOS researchers to calibrate quantitative assays that differentiate between cholesterol-dependent and cholesterol-independent bile acid synthesis, a distinction that cannot be made using 7-KDCA or other 5β-saturated bile acid standards. Furthermore, pathway intermediates carrying the 3β-hydroxy-7-oxo-5-ene motif have been shown to bind to and modulate the activity of Smoothened (Smo), linking SLOS bile acid metabolism to aberrant Hedgehog signaling during embryogenesis [4].

Sterolomics and Oxysterol Metabolomics Reference Library Construction

Large-scale sterolomics initiatives—such as the construction of spectral libraries for rare cholesterol-related disorders or the establishment of reference value ranges in NIST Standard Reference Material plasma (SRM 1950)—require authenticated chemical standards for every quantified metabolite. 3βH,7O-Δ5-BA has been identified in plasma from patients with CH25H-LIPA homozygous deletion and other rare sterol disorders at concentrations ranging from 0.07 to 7.96 ng/mL across patient cohorts, as documented in recent sterolomic profiling studies [5]. Its inclusion in a sterolomic reference library is prerequisite for accurate peak annotation, particularly given that its MS3 fragmentation pattern (diagnostic ion at m/z 157.1) differs from the more common 3-oxo-4-ene bile acid pattern [1]. Without this authentic standard, sterolomic data processing pipelines risk misannotating 3βH,7O-Δ5-BA as its 3-oxo isomer, compromising the validity of downstream pathway enrichment and biomarker discovery analyses.

Quote Request

Request a Quote for 3beta-Hydroxy-7-oxochol-5-en-24-oic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.